ethyl 4-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate
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Overview
Description
Scientific Research Applications
Synthesis Strategies
The synthesis of heterocyclic compounds, such as tetrahydro-1,4-diazepinones and imidazole derivatives, involves regioselective strategies and cyclization processes. For instance, Dzedulionytė et al. (2022) described a general approach towards the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, highlighting the versatility of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates in obtaining these structures through oxirane ring-opening and direct cyclization processes (Dzedulionytė et al., 2022). Similarly, Honey et al. (2012) discussed the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a precursor for synthesizing a diverse set of trifluoromethyl heterocycles, demonstrating the compound's versatility in organic synthesis (Honey et al., 2012).
Functionalization and Characterization
Further research has explored the functionalization and characterization of imidazole derivatives, assessing their potential in various chemical and biological applications. For example, Zaki et al. (2012) synthesized substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds and conducted electrochemical studies to evaluate their bioreduction properties (Zaki et al., 2012). Additionally, Anisuzzaman et al. (2000) prepared dimethyl derivatives of imidazolinone herbicides, providing a foundation for the development of gas chromatographic methods for their analysis (Anisuzzaman et al., 2000).
Advanced Applications
The explored compound and its derivatives have also been investigated for advanced applications, such as radiolabelled compounds for receptor imaging and the photochemical dimerization of esters, demonstrating the broad utility of this chemical framework in scientific research. For instance, Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists, useful for imaging AT1 receptors, highlighting the potential for medical imaging applications (Hamill et al., 1996).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to interact with various targets in diverse ways, depending on their specific chemical structure .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S/c1-4-25-16(22)7-6-15(21)19-8-5-9-20(11-10-19)26(23,24)14-12-18(3)13(2)17-14/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQFCZUFGLTOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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